molecular formula C8H16N2O4S2 B555595 D-Homoserine CAS No. 6027-21-0

D-Homoserine

Cat. No. B555595
CAS RN: 6027-21-0
M. Wt: 119,12 g/mole
InChI Key: ZTVZLYBCZNMWCF-PHDIDXHHSA-N
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Description

D-Homoserine is the D-enantiomer of homoserine . It is a homoserine and a D-alpha-amino acid . It is an enantiomer of L-homoserine . It is a tautomer of a D-homoserine zwitterion . D-Homoserine is used for the synthesis of bacterial polysaccharids such as the O-antigen of Acinetobacter lwoffii EK30A . D-Homoserine is used to produce atypical serine protease(s) for mechanism studies .


Synthesis Analysis

Homoserine dehydrogenase (HSD) is an oxidoreductase in the aspartic acid pathway . This enzyme coordinates a critical branch point of the metabolic pathway that leads to the synthesis of bacterial cell-wall components such as L-lysine and m-DAP in addition to other amino acids such as L-threonine, L-methionine .


Molecular Structure Analysis

D-homoserine is the D-enantiomer of homoserine . It is a homoserine and a D-alpha-amino acid . It is an enantiomer of a L-homoserine . It is a tautomer of a D-homoserine zwitterion .


Chemical Reactions Analysis

The chemical reactions and pathways involving homoserine, alpha-amino-gamma-hydroxybutyric acid, an intermediate in the biosynthesis of cystathionine, threonine, and methionine .


Physical And Chemical Properties Analysis

D-Homoserine has a molecular formula of C4H9NO3 . Its molecular weight is 119.12 g/mol . It appears as white crystals . The melting point is 201-209 °C . The optical rotation is [a]D20 = +8 ± 2º (C=2 in H2O) .

Scientific Research Applications

  • Quorum Sensing in Bacteria

    • Field : Microbiology
    • Application : D-Homoserine is used in the design of N-Acyl Homoserine Lactone analogues, which are small signaling molecules used by many Gram-negative bacteria for coordinating their behavior as a function of their population density . This process, known as Quorum Sensing (QS), regulates various gene expressions, including growth, virulence, biofilms formation, and toxin production .
    • Method : The modulation of QS appears as a possible complementary approach in antibacterial strategies. Analogues and mimics of AHLs are therefore biologically relevant targets .
    • Results : The contribution of heterocyclic chemistry in the design of AHLs analogues has been summarized, insisting on the way heterocyclic building blocks can serve as replacements of the lactone moiety, as a bioisostere for the amide group, or as an additional pattern appended to the side chain .
  • Quorum Sensing in Food, Agriculture, and Nanomedicine

    • Field : Food Science, Agriculture, Nanomedicine
    • Application : The knowledge about QS mechanism can be exploited for the benefit of humans and the environment .
    • Method : The most promising studies on QS and their resulting applications in different fields of global interest: food, agriculture and nanomedicine have been reported .
    • Results : The research aims to understand how QS can be beneficial in these fields .
  • Cell-to-Cell Communication in Acinetobacter nosocomialis

    • Field : Microbiology
    • Application : D-Homoserine is used in the production of N-3-hydroxy dodecanoyl-DL-homoserine lactone (OH-dDHL) by an AnoR/I two-component system in Acinetobacter nosocomialis .
    • Method : The OH-dDHL-driven apoptotic mechanisms in hosts have been studied .
    • Results : The specific outcomes of this research have not been clearly defined .
  • Control of Bacterial Biofilm Formation

    • Field : Microbiology
    • Application : D-Homoserine is used in the production of autoinducers (AIs), small diffusible signaling molecules that bacteria use to regulate diverse arrays of functions, including virulence and biofilm formation .
    • Method : The interference with QS by using QS inhibiting agents, including QS inhibitors (QSIs) and quorum quenching (QQ) enzymes, to reduce or even completely repress the biofilm formation of pathogenic bacteria is a promising approach to control bacterial infections .
    • Results : This approach has been used to control bacterial infections .
  • Applications in Food, Agriculture, and Nanomedicine

    • Field : Food Science, Agriculture, Nanomedicine
    • Application : The knowledge about QS mechanism can be exploited for the benefit of humans and the environment .
    • Method : The most promising studies on QS and their resulting applications in different fields of global interest: food, agriculture and nanomedicine have been reported .
    • Results : The research aims to understand how QS can be beneficial in these fields .
  • Applications in Bioremediation and Agriculture

    • Field : Environmental Science, Agriculture
    • Application : Understanding QS related mechanisms is a key step in many applications including anti-pathogen, anti-biofilm, sustainable microbial fuel, bioremediation and agriculture .
    • Method : The specific methods of application or experimental procedures are not clearly defined .
    • Results : The specific outcomes of this research have not been clearly defined .
  • Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation

    • Field : Microbiology
    • Application : D-Homoserine is used in the production of autoinducers (AIs), small diffusible signaling molecules that bacteria use to regulate diverse arrays of functions, including virulence and biofilm formation .
    • Method : The interference with QS by using QS inhibiting agents, including QS inhibitors (QSIs) and quorum quenching (QQ) enzymes, to reduce or even completely repress the biofilm formation of pathogenic bacteria is a promising approach to control bacterial infections .
    • Results : This approach has been used to control bacterial infections .
  • Applications in Food, Agriculture, and Nanomedicine

    • Field : Food Science, Agriculture, Nanomedicine
    • Application : The knowledge about QS mechanism can be exploited for the benefit of humans and the environment .
    • Method : The most promising studies on QS and their resulting applications in different fields of global interest: food, agriculture and nanomedicine have been reported .
    • Results : The research aims to understand how QS can be beneficial in these fields .
  • Applications in Bioremediation and Agriculture

    • Field : Environmental Science, Agriculture
    • Application : Understanding QS related mechanisms is a key step in many applications including anti-pathogen, anti-biofilm, sustainable microbial fuel, bioremediation and agriculture .
    • Method : The specific methods of application or experimental procedures are not clearly defined .
    • Results : The specific outcomes of this research have not been clearly defined .

Safety And Hazards

D-Homoserine should be kept away from sources of ignition . All equipment containing material should be grounded . Dust formation and breathing mist, gas, or vapors should be avoided . Contact with skin and eyes should be avoided . Personal protective equipment should be used . Chemical impermeable gloves should be worn . Adequate ventilation should be ensured . All sources of ignition should be removed . Personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .

Future Directions

Quorum sensing signaling molecules are not only able to control microbial community behavior but can likewise regulate the physiological status of host cells . This opens up possible opportunities for application in combating human and animal diseases by blocking the pathways through which quorum sensing signaling molecules exert their functions .

properties

IUPAC Name

(2R)-2-amino-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAUYVFTDYCKQA-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209022
Record name D-Homoserine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Homoserine

CAS RN

6027-21-0
Record name D-Homoserine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Homoserine
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Record name D-Homoserine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Homoserine
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Record name HOMOSERINE, (R)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
401
Citations
T Miyamoto, Y Saitoh, M Katane… - FEMS Microbiology …, 2022 - academic.oup.com
… medium containing D-homoserine, the D-homoserine level … Additionally, D-homoserine was detected in YgeA-expressed … medium with or without supplemental D-homoserine, while L-…
Number of citations: 4 academic.oup.com
K Mochizuki, K Miyazaki - Enzyme and microbial technology, 2007 - Elsevier
… To our knowledge, this is the first report of a simple method for d-homoserine production that is suitable for practical use. In this report, only half of the d-homoserine was recovered from …
Number of citations: 7 www.sciencedirect.com
WV Curran - Preparative Biochemistry, 1981 - Taylor & Francis
… D-Homoserine is an amino acid that has recently been found to occur in the Nocardicin antibiotics. … -D-homo- serine via the L-tyrosinehydrazide salt and hence also D-homoserine itself. …
Number of citations: 5 www.tandfonline.com
N Uda, Y Matoba, T Kumagai, K Oda… - Antimicrobial agents …, 2013 - Am Soc Microbiol
… Similarly, the k cat /K m values for d-homocysteine and d-homoserine are 1 and 2 orders of … charge at physiological pH, while that of d-homoserine is neutral. In contrast, the terminal …
Number of citations: 22 journals.asm.org
NP Arbatsky, AN Kondakova, AS Shashkov… - Organic & …, 2010 - pubs.rsc.org
We established a peculiar structure of the O-specific polysaccharide (O-antigen) of a psychrotrophic strain of Acinetobacter lwoffii, EK30A, isolated from a 1.6–1.8 million-year-old …
Number of citations: 9 pubs.rsc.org
SM Birnbaum, JP Greenstein - Archives of Biochemistry and Biophysics, 1953 - Elsevier
… D-Homoserine. The combined mother liquor and washings mentioned above were … was separated, yielding on HCl hydrolysis the lactone of D-homoserine . HCl ([aID = +26.7” in water). …
Number of citations: 19 www.sciencedirect.com
NJ Bainton, P Stead, SR Chhabra… - Biochemical …, 1992 - portlandpress.com
… , filter-sterilized N-(3-oxohexanoyl)-L-homoserine lactone was added to give a range of final concentrations between 0 and 100 ug/ml and N-(3-oxohexanoyl)-D-homoserine lactone …
Number of citations: 393 portlandpress.com
S Natelson, EA Natelson - Microchemical journal, 1989 - Elsevier
… D-homoserine is not listed in commercial catalogs. We sought, therefore, a ready source of … D-Homoserine hydroxamic acid: mp 151-153”C, [aID, 25” = - 37.3” (c = 0.02, 0.01 M …
Number of citations: 38 www.sciencedirect.com
VC da Sesto - Citeseer
… L- and D-homoserine and related C4 -chiral blocks L-Homoserine and its optical antipode, D-Homoserine … The present route from L- or D-Homoserine offers a shorter and more efficient …
Number of citations: 8 citeseerx.ist.psu.edu
D Shin, C Gorgulla, ME Boursier, N Rexrode… - ACS chemical …, 2019 - ACS Publications
… Like compound 63, the two 3-oxoacyl-d-homoserine lactones 34 and 35 bind to RhlI in two modes with acyl-chains occupying both inhibition and activation pockets (Figures S19 and …
Number of citations: 22 pubs.acs.org

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